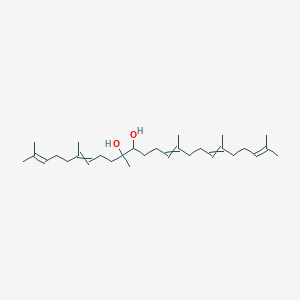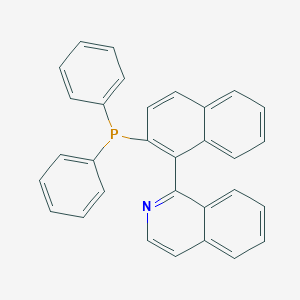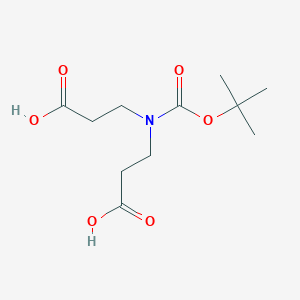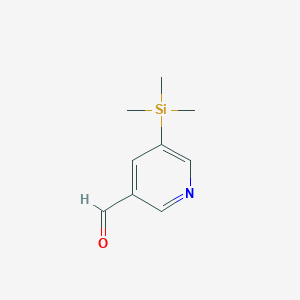
5-Trimethylsilylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Trimethylsilylpyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 5-Trimethylsilylpyridine-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a trimethylsilyl group. It can also act as a mild Lewis acid catalyst in certain reactions, promoting the formation of new chemical bonds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Trimethylsilylpyridine-3-carbaldehyde. However, it has been reported to exhibit low toxicity and is considered to be relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Trimethylsilylpyridine-3-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used as a reagent in a variety of reactions, making it a valuable tool for organic chemists. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It also requires careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for the compound, with the aim of improving yield and reducing the need for hazardous reagents. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, 5-Trimethylsilylpyridine-3-carbaldehyde is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high reactivity and versatility make it a valuable tool for organic chemists, and it has been extensively studied for its potential applications in the field of organic chemistry. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe for use in laboratory experiments. There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde, including the development of new synthetic methods and the investigation of its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde can be achieved through a variety of methods. One of the most commonly used methods is the reaction between 5-bromopyridine-3-carbaldehyde and trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Trimethylsilylpyridine-3-carbaldehyde with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
5-Trimethylsilylpyridine-3-carbaldehyde has been widely used in scientific research for its unique properties and potential applications. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. It has been extensively studied for its potential applications in the field of organic chemistry, including its use as a reagent for the synthesis of pyridine derivatives.
Eigenschaften
CAS-Nummer |
144056-15-5 |
|---|---|
Produktname |
5-Trimethylsilylpyridine-3-carbaldehyde |
Molekularformel |
C9H13NOSi |
Molekulargewicht |
179.29 g/mol |
IUPAC-Name |
5-trimethylsilylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
IKLYTGMCVRDIHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Kanonische SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Synonyme |
3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
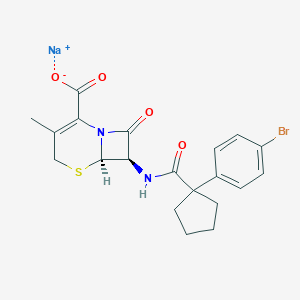
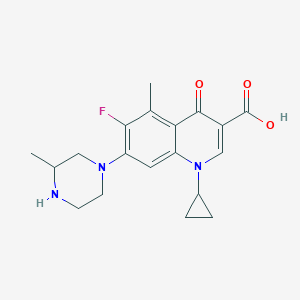

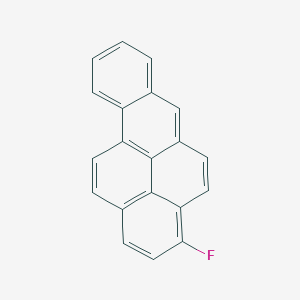
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
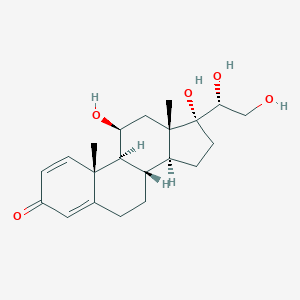
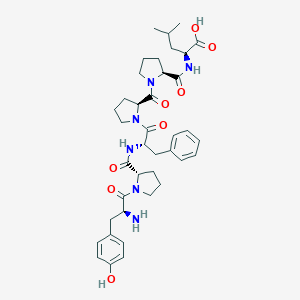

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
